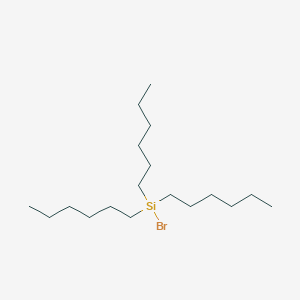
Bromotrihexylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromotrihexylsilane is an organosilicon compound with the chemical formula C₁₈H₃₉BrSi . It is a silyl halide, characterized by the presence of a silicon atom bonded to a bromine atom and three hexyl groups. This compound is typically a colorless liquid under standard conditions and is known for its stability in the absence of water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromotrihexylsilane can be synthesized through the reaction of silicon tetrabromide with hexylmagnesium bromide in a Grignard reaction . The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:
SiBr4+3C6H13MgBr→C18H39BrSi+3MgBr2
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale Grignard reactions, where silicon tetrabromide is reacted with hexylmagnesium bromide in the presence of a suitable solvent like diethyl ether or tetrahydrofuran. The reaction mixture is then purified through distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Bromotrihexylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form silanols.
Reduction Reactions: The compound can be reduced to form trihexylsilane.
Oxidation Reactions: this compound can be oxidized to form siloxanes.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or alkoxides under basic conditions.
Reduction Reactions: Often use reducing agents like lithium aluminum hydride.
Oxidation Reactions: Utilize oxidizing agents such as hydrogen peroxide or ozone.
Major Products Formed
Silanols: Formed from substitution reactions.
Trihexylsilane: Resulting from reduction reactions.
Siloxanes: Produced through oxidation reactions.
Scientific Research Applications
Bromotrihexylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of bromotrihexylsilane involves the formation of a reactive intermediate when the bromine atom is displaced by a nucleophile. This intermediate can then undergo further reactions to form the desired product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Bromotrimethylsilane: Another silyl halide with three methyl groups instead of hexyl groups.
Chlorotrihexylsilane: Similar structure but with a chlorine atom instead of bromine.
Trihexylsilane: Lacks the halide group, making it less reactive in certain types of reactions.
Uniqueness
Bromotrihexylsilane is unique due to its combination of a bromine atom and three hexyl groups, which provides a balance of reactivity and stability. This makes it particularly useful in organic synthesis and industrial applications where specific reactivity is required .
Properties
CAS No. |
11643-50-8 |
|---|---|
Molecular Formula |
C18H39BrSi |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
bromo(trihexyl)silane |
InChI |
InChI=1S/C18H39BrSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
InChI Key |
CDYBQTCHNJVRMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




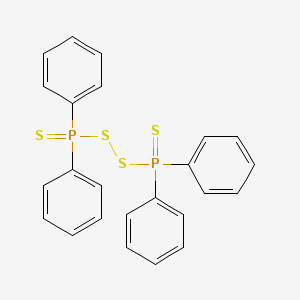
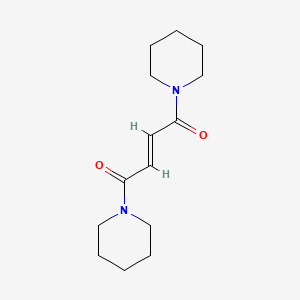

![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)

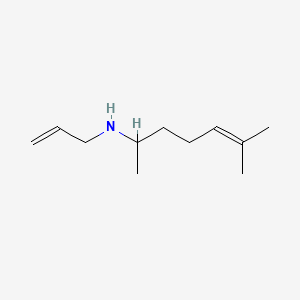


![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
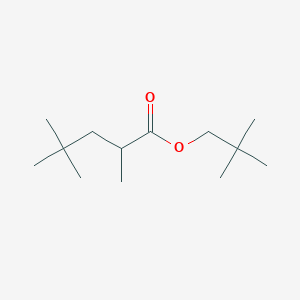
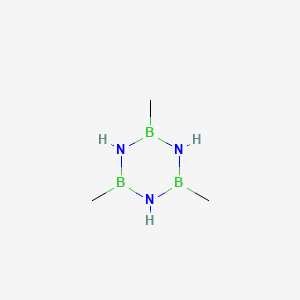
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
